molecular formula C7H13N5 B8764220 4-(1-methyl-1H-tetrazol-5-yl)-piperidine

4-(1-methyl-1H-tetrazol-5-yl)-piperidine

Cat. No. B8764220
M. Wt: 167.21 g/mol
InChI Key: BMTDIQWEYQKVCR-UHFFFAOYSA-N
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Patent
US08748435B2

Procedure details

Pd(OH)2 (20% on C, 30 mg) was added to a solution of 1-benzyl-4-(1-methyl-1H-tetrazol-5-yl)-piperidine (37) (150 mg, 0.58 mmol) in 15 ml of ethanol and the mixture was hydrogenated at 4-5 bar H2 at 50° C. for 16 h. The catalyst was filtered off and the solvent was evaporated to give 38 as a colorless solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:18]([CH3:19])[N:17]=[N:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:19][N:18]1[C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:15][N:16]=[N:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)C1=NN=NN1C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1N=NN=C1C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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